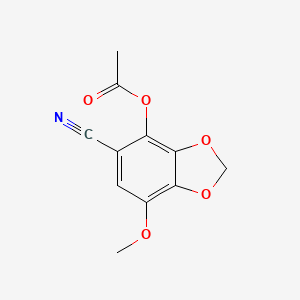![molecular formula C15H15Cl2N3OS2 B14941915 2,2-dichloro-1-methyl-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B14941915.png)
2,2-dichloro-1-methyl-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropane ring, a thiadiazole ring, and various functional groups
Preparation Methods
The synthesis of 2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE involves multiple steps, starting with the preparation of the cyclopropane ring and the thiadiazole ring. Common synthetic routes include:
Cyclopropanation: The cyclopropane ring can be synthesized through the reaction of alkenes with diazo compounds in the presence of a catalyst.
Thiadiazole Formation: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The final compound is obtained by coupling the cyclopropane and thiadiazole intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts.
Chemical Reactions Analysis
2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, using nucleophiles such as amines or thiols.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE include other cyclopropane and thiadiazole derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activities
Properties
Molecular Formula |
C15H15Cl2N3OS2 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2,2-dichloro-1-methyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H15Cl2N3OS2/c1-9(10-6-4-3-5-7-10)22-13-20-19-12(23-13)18-11(21)14(2)8-15(14,16)17/h3-7,9H,8H2,1-2H3,(H,18,19,21) |
InChI Key |
NJTHDZUCENJQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)C3(CC3(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941834.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941836.png)

![3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14941847.png)
![N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B14941849.png)
![7-(3-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941852.png)
![4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine](/img/structure/B14941858.png)
![6-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941861.png)
![7-[2-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14941864.png)


![N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide](/img/structure/B14941886.png)
![3'-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941890.png)
![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-fluorophenyl)carbamimidoyl]-4-fluorobenzamide](/img/structure/B14941893.png)
